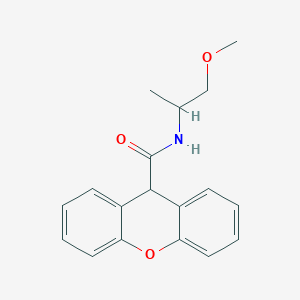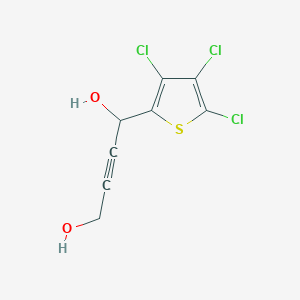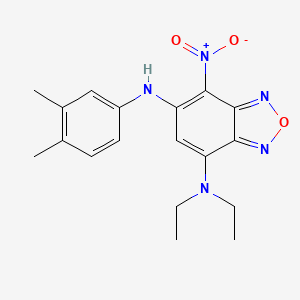![molecular formula C19H20N4O B3955338 3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B3955338.png)
3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine
Overview
Description
3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of 3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine has been investigated in several studies. It has been found to act as an inhibitor of several enzymes and signaling pathways that are involved in cancer progression, inflammation, and neurodegeneration. Some of the targets of this compound include:
- PI3K/Akt/mTOR pathway: This pathway is involved in cell growth, proliferation, and survival. This compound has been found to inhibit this pathway, leading to reduced cell growth and proliferation.
- NF-κB pathway: This pathway is involved in the regulation of inflammation and immune responses. This compound has been found to inhibit this pathway, leading to reduced inflammation.
- Cholinesterase: This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has been found to inhibit this enzyme, leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Some of these effects include:
- Anticancer activity: This compound has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
- Neuroprotective effects: This compound has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
- Anti-inflammatory effects: This compound has been found to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine in lab experiments is its potential as a therapeutic agent for a variety of diseases. Its mechanism of action has been extensively investigated, and it has been found to have a variety of biochemical and physiological effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on 3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine. Some of these directions include:
- Further investigation of its mechanism of action: Although the mechanism of action of this compound has been extensively investigated, there is still much to be learned about how it interacts with its targets and how it affects cellular processes.
- Development of analogs with improved properties: There is potential to develop analogs of this compound with improved properties such as increased potency, reduced toxicity, and improved pharmacokinetics.
- Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
- Investigation of its potential use in combination therapy: This compound has been found to have potential as a therapeutic agent for a variety of diseases. Further studies are needed to determine its potential use in combination therapy with other drugs.
Scientific Research Applications
3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. Some of the areas of research where this compound has been studied include:
- Cancer research: this compound has been found to have potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action has been investigated in several studies.
- Neurological disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
- Inflammation: this compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
3-methoxy-6-[3-[1-(3-methylbut-2-enyl)pyrazol-3-yl]phenyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(2)9-11-23-12-10-18(22-23)16-6-4-5-15(13-16)17-7-8-19(24-3)21-20-17/h4-10,12-13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFONPUEFJUBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CC(=N1)C2=CC=CC(=C2)C3=NN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3955262.png)

![N-[2-(anilinocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3955295.png)
![2-{4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B3955302.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B3955308.png)


![2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B3955327.png)

![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3955340.png)


![ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B3955372.png)